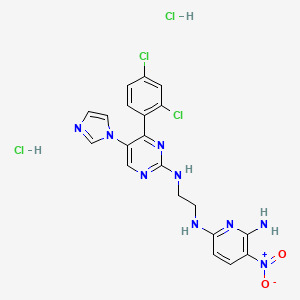
DG046
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG046 is a novel potent phosphinic pseudopeptide ERAP1 inhibitor, binding in the ERAP1 active site, being stabilized by an unusual extensive network of π-stacking interactions
Applications De Recherche Scientifique
Optimal Placement of Distributed Generators : Vivek, Akanksha, and Mahapatra (2011) explored the use of Genetic Algorithms for the optimal placement and sizing of Distributed Generators in power systems. They highlighted the complexity and necessity of precise calculations in determining the most effective location and size for DG units to optimize system performance and economy (Vivek, Akanksha, & Mahapatra, 2011).
Genomic Variants Database : MacDonald et al. (2013) discussed the Database of Genomic Variants (DGV), which offers a curated catalogue of structural variation in human genomes. This database is crucial for medical genetics and genome sequencing research, helping in the accurate cataloguing of variants (MacDonald, Ziman, Yuen, Feuk, & Scherer, 2013).
Integration of DGs in Distribution Systems : Singh and Singh (2019) presented a study on the integration of different types of Distributed Generations, Static Synchronous Compensator (STATCOM), and Plug-in-Hybrid Electric Vehicles (PHEVs) in distribution systems. Their work is aimed at optimizing system performance, particularly in reducing total real power loss (Singh & Singh, 2019).
Cloud Augmented Desktop Grids for Scientific Workflows : Reynolds et al. (2011) explored the use of Desktop Grid (DG) computing, augmented with Cloud resources, to reduce the make span of scientific workflows. This approach is particularly relevant in data-intensive fields like biomedical research (Reynolds, Winter, Terstyánszky, Kiss, Greenwell, Ács, & Kacsuk, 2011).
Distributed Generation in Power Systems : Naderi, Seifi, and Sepasian (2012) proposed a model for considering Distributed Generations in distribution system planning. They emphasized the dynamic nature of planning over specific periods, using genetic algorithms for optimal topology solutions (Naderi, Seifi, & Sepasian, 2012).
Digital Geoscientific Maps Development : Vinken (1986) reported on the German Society for the Advancement of Scientific Research's program for developing computer-assisted field work and geoscientific maps as part of a future geoscientific information system (Vinken, 1986).
Propriétés
Nom du produit |
DG046 |
|---|---|
Formule moléculaire |
C24H30N3O4P |
Poids moléculaire |
455.4948 |
Nom IUPAC |
(2-(((R)-1-Amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pent-4-yn-1-yl)(1-amino-3-phenylpropyl)phosphinic acid |
InChI |
InChI=1S/C24H30N3O4P/c1-2-9-20(17-32(30,31)22(25)15-14-18-10-5-3-6-11-18)24(29)27-21(23(26)28)16-19-12-7-4-8-13-19/h1,3-8,10-13,20-22H,9,14-17,25H2,(H2,26,28)(H,27,29)(H,30,31)/t20?,21-,22?/m1/s1 |
Clé InChI |
QCPJTEUURKCRNT-ATKRNPRHSA-N |
SMILES |
O=P(C(N)CCC1=CC=CC=C1)(CC(C(N[C@H](CC2=CC=CC=C2)C(N)=O)=O)CC#C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DG046; DG-046; DG 046 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane](/img/structure/B1192501.png)